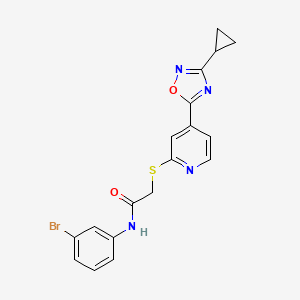

N-(3-bromophenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Description

N-(3-Bromophenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyridine core substituted with a 1,2,4-oxadiazole ring and a thioacetamide linkage. The 3-bromophenyl group enhances electron-withdrawing properties, while the cyclopropyl substituent on the oxadiazole introduces steric constraints and modulates lipophilicity. Its molecular complexity necessitates advanced crystallographic techniques (e.g., SHELX programs) for structural validation .

Properties

IUPAC Name |

N-(3-bromophenyl)-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN4O2S/c19-13-2-1-3-14(9-13)21-15(24)10-26-16-8-12(6-7-20-16)18-22-17(23-25-18)11-4-5-11/h1-3,6-9,11H,4-5,10H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHIEFSKLOZCPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CC(=NC=C3)SCC(=O)NC4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-bromophenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the oxadiazole ring and subsequent coupling reactions to introduce the thioacetamide moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with oxadiazole rings have shown significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : Compounds with similar structures induce apoptosis and autophagy in cancer cells. They disrupt cellular signaling pathways critical for cancer cell survival and proliferation.

- In Vitro Studies : In vitro assays demonstrate that these compounds exhibit potent activity against melanoma and pancreatic cancer cells with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound’s potential as an antimicrobial agent has also been investigated. Structural modifications that enhance lipophilicity have been associated with increased antibacterial activity.

- Structure-Activity Relationships (SAR) : The presence of electron-withdrawing groups like bromine enhances the compound's efficacy against Gram-positive bacteria .

- Case Study : A study evaluated a series of thiazole derivatives that included oxadiazole moieties, revealing that certain substitutions resulted in MIC values comparable to standard antibiotics .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential. Preliminary data suggest that compounds similar to this compound exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties.

- Absorption : High solubility in aqueous environments suggests good absorption characteristics.

- Metabolism : Metabolic studies indicate that cytochrome P450 enzymes play a significant role in the biotransformation of these compounds.

Data Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The target compound’s 1,2,4-oxadiazole moiety distinguishes it from analogs like N-(3-bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 618415-47-7), which replaces the oxadiazole with a 1,2,4-triazole ring (Table 1).

Table 1: Comparison of Heterocyclic Cores

| Compound | Heterocycle | Molecular Weight | Key Substituents |

|---|---|---|---|

| Target Compound | 1,2,4-Oxadiazole | ~420 (estimated) | Cyclopropyl |

| CAS 618415-47-7 | 1,2,4-Triazole | 418.3 | Ethyl, Pyridin-2-yl |

Thioacetamide-Linked Derivatives

Compounds such as N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (, Compound 7) share the thioacetamide motif but incorporate thiadiazole or pteridinyl groups. These substitutions influence solubility and metabolic stability.

Pyridine-Based Analogues

The pyridine ring in the target compound is a common feature in kinase inhibitors. For example, 2-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)ethanol (, Compound 12) uses a pteridine core instead of pyridine, increasing planar rigidity but complicating synthesis. The cyclopropyl-oxadiazole in the target compound may offer a balance between synthetic feasibility and target engagement .

Research Findings and Implications

While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:

- Electron-Withdrawing Effects : The 3-bromophenyl group likely enhances electrophilic reactivity, analogous to chlorophenyl derivatives in (e.g., Compound 6), which show improved inhibitory activity in kinase assays .

- Steric Modulation : The cyclopropyl group on the oxadiazole may reduce metabolic degradation compared to bulkier substituents (e.g., ethyl in CAS 618415-47-7), as seen in similar compounds with improved pharmacokinetic profiles .

- Synthetic Challenges : The oxadiazole-pyridine-thioacetamide architecture requires multi-step synthesis, paralleling methodologies used for SHELX-refined crystallographic data in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.